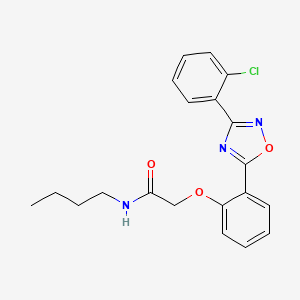
N-butyl-2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. BCA belongs to the class of oxadiazole derivatives and has been synthesized using various methods.
作用机制
The exact mechanism of action of BCA is not yet fully understood. However, it has been suggested that BCA exerts its therapeutic effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. BCA has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
BCA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. BCA has also been shown to reduce inflammation and oxidative stress in various tissues. In addition, BCA has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One advantage of using BCA in lab experiments is its potential therapeutic effects. BCA has shown promising results in various scientific research studies and may be a potential therapeutic agent for various diseases. However, one limitation of using BCA in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of BCA. One direction is to further investigate the mechanism of action of BCA and its effects on various signaling pathways. Another direction is to study the potential use of BCA in treating neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of BCA for therapeutic use. Finally, the development of more efficient synthesis methods for BCA may improve its bioavailability and efficacy.
合成方法
BCA can be synthesized using various methods, including the reaction of 2-chlorophenyl hydrazine with ethyl 2-(2-hydroxyphenoxy)acetate, followed by reaction with butyl bromide. Another method involves the reaction of 2-chlorophenyl hydrazine with ethyl 2-(2-bromo phenoxy)acetate, followed by reaction with butylamine. Both methods result in the formation of BCA as a white solid.
科学研究应用
BCA has shown potential therapeutic effects in various scientific research studies. It has been studied for its anticancer, anti-inflammatory, and antidiabetic properties. BCA has also shown neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-butyl-2-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-2-3-12-22-18(25)13-26-17-11-7-5-9-15(17)20-23-19(24-27-20)14-8-4-6-10-16(14)21/h4-11H,2-3,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKNWQQKWBAZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
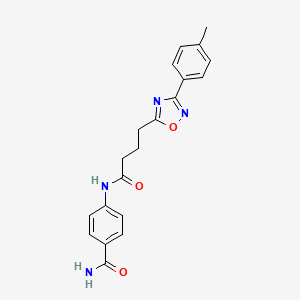
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7709381.png)

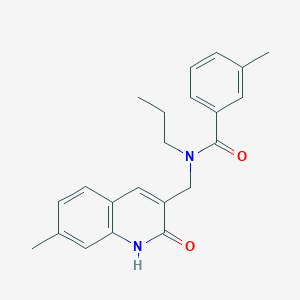

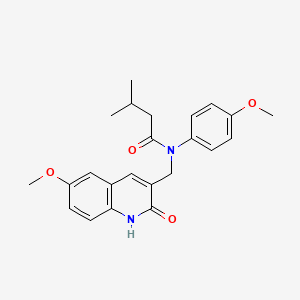

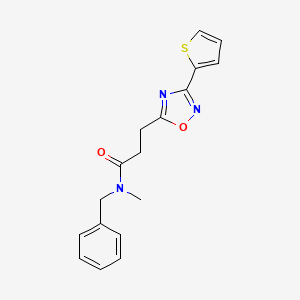
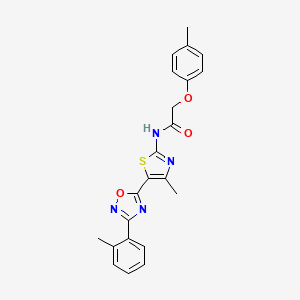
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7709430.png)
![4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7709441.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7709456.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7709462.png)
